7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
Description
Chemical Structure: 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) is a spirocyclic compound featuring a seven-membered azaspiro ring fused with a five-membered nonane core. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at position 2 provides a reactive handle for further derivatization .
Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol Physical Properties:
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNXCLBPISBIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705461 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873924-12-0 | |
| Record name | 7-(1,1-Dimethylethyl) 7-azaspiro[3.5]nonane-2,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873924-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid | |
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Biological Activity
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C₁₄H₂₃N₁O₄
- Molecular Weight : 269.34 g/mol
- CAS Number : 873924-12-0
Research indicates that derivatives of this compound can modulate the activity of chemokine receptors, specifically CCR3 and CCR5, which are implicated in various inflammatory and infectious diseases, including HIV/AIDS. The ability to regulate these receptors suggests potential applications in treating conditions associated with immune response dysregulation .
Biological Activities
- Antiviral Activity :
- Anti-inflammatory Effects :
- Potential as a Drug Intermediate :
Research Findings
A study highlighted the synthesis of derivatives from this compound, demonstrating their potential as innovative drugs targeting specific pathways involved in immune response and inflammation. These derivatives exhibited varying levels of potency against chemokine receptors, indicating that structural modifications can significantly impact biological activity .
Case Study 1: HIV Inhibition
A derivative of this compound was tested for its ability to inhibit HIV replication in vitro. Results showed a significant reduction in viral load when cells were treated with the compound compared to untreated controls, suggesting its potential for therapeutic use against HIV infections.
Case Study 2: Inflammatory Disease Models
In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes, supporting its role as an anti-inflammatory agent.
Data Table: Biological Activities of Derivatives
| Derivative | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | CCR5 Inhibition | 0.5 | Significant antiviral activity |
| 4-((7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid | Anti-inflammatory | 0.8 | Potential for rheumatoid arthritis |
| Other synthesized derivatives | Varies | Varies | Structure-dependent activity observed |
Scientific Research Applications
Synthetic Applications
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its spirocyclic framework allows for the construction of diverse derivatives that can be tailored for specific therapeutic targets.
Synthesis of Bioactive Compounds
Research has indicated that 7-Boc-7-Azaspiro[3.5]nonane-2-carboxylic acid can be utilized to synthesize inhibitors for enzymes involved in metabolic pathways and disease processes. For instance, derivatives of this compound have been explored for their potential as inhibitors of fatty acid amide hydrolase (FAAH), which is relevant for pain management and inflammation treatment .
Methodological Innovations
Innovative synthetic routes involving 7-Boc-7-Azaspiro[3.5]nonane-2-carboxylic acid have been developed to enhance yield and reduce the complexity of reactions. A notable method involves the use of epoxidation and ring expansion techniques to produce various derivatives with enhanced pharmacological profiles .
Pharmacological Applications
The biological activity of 7-Boc-7-Azaspiro[3.5]nonane-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes.
Interaction with Chemokine Receptors
Studies have shown that derivatives derived from this compound can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory responses . This suggests a potential application in developing treatments for viral infections and inflammatory diseases.
Potential Anticancer Activity
Preliminary investigations indicate that compounds based on the azaspiro framework may exhibit anticancer properties by influencing pathways related to cell growth and apoptosis . The unique binding interactions facilitated by the spirocyclic structure could lead to selective targeting of cancer cells.
Comparison with Similar Compounds
Spirocyclic Compounds with Varied Ring Sizes
Impact of Ring Size :
Functional Group Variations
Functional Group Effects :
Heteroatom Substitutions
Heteroatom Influence :
- Aza vs. Oxa : Nitrogen-containing spirocycles (e.g., target compound) are more basic and can participate in charge-charge interactions, whereas oxygen analogs (e.g., 2-oxa-7-azaspiro) offer improved solubility but reduced basicity .
- Diaza Systems : Additional nitrogen atoms (e.g., 2,7-diazaspiro) broaden hydrogen-bonding capabilities, making them suitable for targeting enzymes with polar active sites .
Preparation Methods
Two-Step Synthesis via Epoxidation and Ring Expansion
This method is described in patent CN102659678B and involves:
Step 1: Formation of Intermediate Compound VI
- Reactants: Compound II and Compound V (with sodium hydride as base).
- Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).
- Reaction conditions: Temperature between 60°C to 120°C.
- Molar ratio: Compound II : Compound V : NaH = 1.0 : 1.0 : 1.5–4.0.
- Outcome: Formation of compound VI, a key intermediate.
Step 2: Epoxidation and Ring Expansion
- Reactants: Compound VI and an oxidant such as metachloroperbenzoic acid (mCPBA) or hydrogen peroxide.
- Solvent: Dichloromethane (DCM) or acetonitrile.
- Reaction conditions: Room temperature, 10°C to 60°C.
- Molar ratio: Compound VI : oxidant = 1.0 : 1.0–1.5.
- Outcome: Formation of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (the target compound).
This method emphasizes efficient conversion with controlled reaction parameters to optimize yield and purity.
Seven-Step Industrial Synthesis Method
A more detailed and industrially scalable synthesis is described in patent CN111620869A. This method involves seven sequential reactions starting from ethyl malonate and 1-toluate-4-piperidone, designed to yield tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester, closely related to the target compound.
Stepwise Summary:
| Step | Reaction Description | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation of ethyl malonate with ammonium acetate in ethanol | 25–80°C, 5 h | Compound 2 | 41 | Reflux, TLC monitoring |
| 2 | Reduction of Compound 2 with lithium borohydride in THF | 0–70°C, 2.5 h | Compound 3 | 100 | Cooling to 0°C then heating to 70°C |
| 3 | Tosylation of Compound 3 with p-toluenesulfonyl chloride in DCM | 25°C, 12 h | Compound 4 | 100 | Triethylamine as base |
| 4 | Cyclization via cesium carbonate in acetonitrile | 25–90°C, 3 h | Compound 5 | 70 | Reflux conditions |
| 5 | Reduction with magnesium chips in methanol | 25–80°C, 1 h | Compound 6 | 100 | Vigorous reaction, temperature control |
| 6 | Boc protection of Compound 6 with Boc anhydride in THF/water | 25°C, 12 h | Compound 7 | 38 | Column chromatography purification |
| 7 | Catalytic hydrogenation with palladium on carbon in methanol | 25°C, 3 h | Final compound (Compound 8) | 89 | Hydrogen pressure 30 psi |
Detailed Reaction Conditions and Observations:
- The initial condensation (Step 1) forms a malonate derivative, with ammonium acetate catalyzing the reaction.
- Lithium borohydride reduction (Step 2) converts esters to alcohols under carefully controlled temperature to avoid side reactions.
- Tosylation (Step 3) activates the alcohol for intramolecular cyclization.
- Cesium carbonate-mediated cyclization (Step 4) forms the spirocyclic ring system.
- Magnesium-mediated reduction (Step 5) reduces intermediates to desired functional groups.
- Boc protection (Step 6) installs the tert-butoxycarbonyl protecting group on the nitrogen, essential for stability and further transformations.
- Final catalytic hydrogenation (Step 7) removes protecting groups or reduces residual double bonds to yield the target compound.
This multi-step synthesis is optimized for industrial scalability, with reasonable yields and straightforward purification steps.
Comparative Analysis of Preparation Methods
| Aspect | Two-Step Method (Patent CN102659678B) | Seven-Step Industrial Method (Patent CN111620869A) |
|---|---|---|
| Number of Steps | 2 | 7 |
| Starting Materials | Compound II and Compound V | Ethyl malonate, 1-toluate-4-piperidone, and others |
| Reaction Complexity | Moderate | High |
| Reaction Conditions | Moderate temperatures, use of oxidants | Varied temperatures, multiple reagents and solvents |
| Yield | Not explicitly detailed | Stepwise yields ranging from 38% to 100% |
| Industrial Feasibility | Potentially scalable | Designed for industrial production |
| Purification | Likely simpler | Requires chromatography and multiple extractions |
Research Findings and Notes
- The seven-step method provides a detailed synthetic route with specific reaction times, temperatures, and molar ratios, enabling reproducibility and scalability.
- Protective group strategy (Boc protection) is crucial for the stability of the nitrogen in the spirocyclic system.
- Use of lithium borohydride and magnesium chips as reducing agents is effective but requires careful temperature control to avoid side reactions.
- The cyclization step using cesium carbonate is key to forming the spirocyclic core.
- The final hydrogenation step ensures the removal of residual protecting groups or unsaturation, yielding the pure target compound.
- The two-step method offers a more streamlined approach but may require more specialized starting materials and oxidants.
Q & A
Basic: What are the established synthetic routes for 7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Cyclization of precursors (e.g., tert-butyl carbamate derivatives) under acidic or basic conditions to form the spirocyclic core. For example, nucleophilic substitution reactions with tert-butyl chloroformate under controlled pH (7–9) are critical to avoid side reactions .
- Step 2: Introduction of the carboxylic acid group via oxidation (e.g., using KMnO₄ or RuO₄) or carboxylation reagents (e.g., CO₂ under high pressure). Solvent choice (e.g., THF or DMF) and temperature (0–25°C) significantly impact yield and purity .
- Key Considerations: Optimize protecting group strategies for the tert-butoxycarbonyl (Boc) group to prevent premature deprotection during acidic/basic steps .
Advanced: How can researchers address discrepancies in reported reactivity of the tert-butoxycarbonyl group during functionalization?
Answer:
Contradictory data often arise from:
- Reaction Medium Sensitivity: The Boc group’s stability varies with solvent polarity. In polar aprotic solvents (e.g., DMSO), unexpected deprotection may occur due to trace moisture. Use anhydrous conditions and monitor via TLC or in-situ IR .
- Catalyst Interference: Transition metal catalysts (e.g., Pd) can accelerate Boc cleavage. Alternative catalysts (e.g., organocatalysts) or lower temperatures (e.g., –20°C) mitigate this .
- Methodological Validation: Cross-validate results using orthogonal techniques (e.g., LC-MS for intermediate tracking) and replicate conditions from conflicting studies to identify critical variables .
Basic: What spectroscopic methods are most effective for characterizing the spirocyclic structure of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Distinct splitting patterns (e.g., AB systems) confirm the spirocyclic framework. Protons adjacent to the nitrogen in the azaspiro ring show deshielding (~δ 3.5–4.5 ppm) .
- ¹³C NMR: The carbonyl carbon of the Boc group appears at ~δ 155 ppm, while the spiro carbon (C7) is identified via DEPT-135 as a quaternary carbon .
- IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups .
- X-ray Crystallography: Resolves spatial arrangement and bond angles, critical for confirming stereochemistry in derivatives .
Advanced: What strategies optimize the stereoselective synthesis of this compound’s derivatives for medicinal chemistry applications?
Answer:
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during spirocycle formation to control stereochemistry, followed by auxiliary removal .
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with Pd or Rh catalysts to enantioselectively form C-N bonds in the azaspiro ring .
- Computational Modeling: DFT calculations predict steric effects of the tert-butyl group on transition states, guiding solvent and catalyst selection for improved enantiomeric excess (ee) .
Basic: How should this compound be stored to maintain stability, and what are its known decomposition products?
Answer:
- Storage: Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Decomposition Pathways:
- Acidic conditions: Boc cleavage releases CO₂ and tert-butanol, forming 7-azaspiro[3.5]nonane-2-carboxylic acid .
- Thermal stress (>100°C): Decarboxylation yields spirocyclic ketones or lactams .
- Monitoring: Regular HPLC analysis (C18 column, 0.1% TFA in mobile phase) detects degradation products .
Advanced: How reliable are in silico models for predicting the reactivity of derivatives in drug design?
Answer:
- AI-Driven Synthesis Planning: Tools trained on databases like Reaxys and Pistachio predict feasible routes for spirocyclic derivatives but require experimental validation for stereochemical outcomes .
- Docking Studies: MD simulations using the Boc group’s steric profile improve binding affinity predictions for target enzymes (e.g., proteases). However, solvation effects in the active site often require force field adjustments .
- Limitations: Current models underestimate ring strain in azaspiro systems. Hybrid approaches (e.g., QM/MM) refine energy barriers for cyclization steps .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Building Block: The spirocyclic core serves as a rigid scaffold for constructing peptidomimetics or kinase inhibitors. The carboxylic acid enables coupling reactions (e.g., EDC/HOBt) with amines or alcohols .
- Protecting Group Strategy: The Boc group temporarily masks the nitrogen, allowing sequential functionalization of the spirocycle .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Ring Strain Effects: The spirocyclic system’s angle strain (≈90° at C7) increases electrophilicity at adjacent carbons, accelerating SN2 reactions with nucleophiles (e.g., Grignard reagents) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (e.g., MeOH) hinder reactivity due to hydrogen bonding .
- Leaving Group Influence: Tosyl or mesyl groups at C2 enhance leaving ability, but competing elimination can occur. Kinetic studies (e.g., Eyring plots) optimize conditions for substitution vs. elimination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
